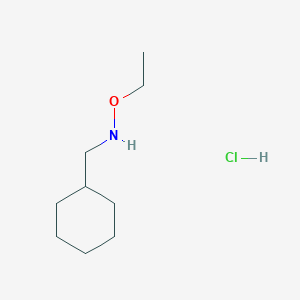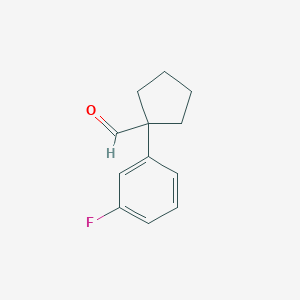
1-Piperidinecarboxaldehyde, 3-fluoro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Piperidinecarboxaldehyde, 3-fluoro- is a fluorinated derivative of piperidinecarboxaldehyde. This compound is of interest due to its unique chemical properties and potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of a fluorine atom in the molecule can significantly alter its reactivity and biological activity, making it a valuable compound for research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Piperidinecarboxaldehyde, 3-fluoro- typically involves the introduction of a fluorine atom into the piperidinecarboxaldehyde structure. One common method is the fluorination of piperidinecarboxaldehyde using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of 1-Piperidinecarboxaldehyde, 3-fluoro- may involve more scalable and cost-effective methods. This could include continuous flow fluorination processes or the use of more readily available and less expensive fluorinating agents. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity in an industrial setting.
化学反応の分析
Types of Reactions
1-Piperidinecarboxaldehyde, 3-fluoro- can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products
Oxidation: 3-Fluoropiperidine-1-carboxylic acid.
Reduction: 3-Fluoropiperidine-1-methanol.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
科学的研究の応用
1-Piperidinecarboxaldehyde, 3-fluoro- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds. Its unique reactivity due to the fluorine atom makes it valuable in developing new synthetic methodologies.
Biology: Investigated for its potential biological activity, including its effects on enzyme inhibition and receptor binding.
Medicine: Explored as a potential lead compound in drug discovery, particularly for its ability to modulate biological targets with high specificity.
Industry: Utilized in the development of new materials with enhanced properties, such as increased thermal stability and resistance to degradation.
作用機序
The mechanism of action of 1-Piperidinecarboxaldehyde, 3-fluoro- involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to enzymes or receptors by forming strong hydrogen bonds or electrostatic interactions. This can lead to inhibition or activation of the target, depending on the nature of the interaction. The exact pathways and targets involved can vary based on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
1-Piperidinecarboxaldehyde: The non-fluorinated parent compound, which lacks the unique properties imparted by the fluorine atom.
3-Fluoropiperidine: A simpler fluorinated piperidine derivative without the aldehyde group.
1-Piperidinecarboxaldehyde, 4-fluoro-: Another fluorinated derivative with the fluorine atom in a different position on the piperidine ring.
Uniqueness
1-Piperidinecarboxaldehyde, 3-fluoro- is unique due to the specific positioning of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for targeted applications where the precise electronic and steric effects of the fluorine atom are beneficial.
特性
分子式 |
C6H10FNO |
|---|---|
分子量 |
131.15 g/mol |
IUPAC名 |
3-fluoropiperidine-1-carbaldehyde |
InChI |
InChI=1S/C6H10FNO/c7-6-2-1-3-8(4-6)5-9/h5-6H,1-4H2 |
InChIキー |
BTZNIRZIFRFOQO-UHFFFAOYSA-N |
正規SMILES |
C1CC(CN(C1)C=O)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-O-tert-butyl 6-O-methyl 2-iodo-3,4,6,7-tetrahydroimidazo[4,5-c]pyridine-5,6-dicarboxylate](/img/structure/B14766467.png)
![2-[4-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2-methylpropanenitrile](/img/structure/B14766476.png)
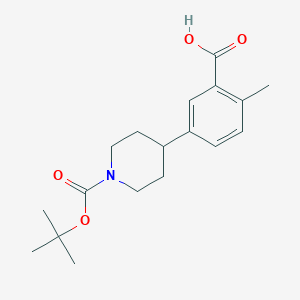
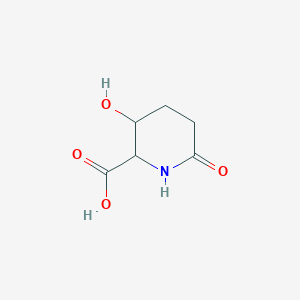

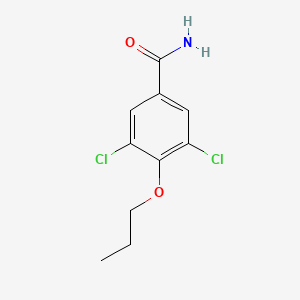

![acetic acid;(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid](/img/structure/B14766504.png)
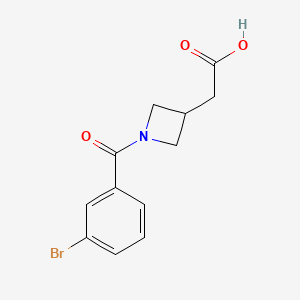
![2-(2-fluorophenyl)-7-[(2-methylpropan-2-yl)oxycarbonyl]-6,8-dihydro-5H-imidazo[1,2-a]pyrazine-6-carboxylic acid](/img/structure/B14766518.png)
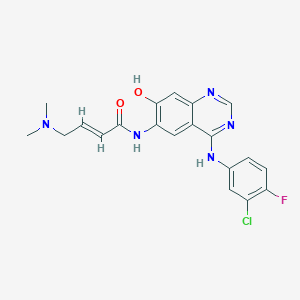
![5-Bromo-4-phenylbenzo[d][1,3]dioxole](/img/structure/B14766538.png)
